Benzyl (2-methylpent-4-EN-2-YL)carbamate
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Overview
Description
Benzyl (2-methylpent-4-EN-2-YL)carbamate is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is a derivative of carbamic acid and is characterized by the presence of a benzyl group attached to the carbamate moiety. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-methylpent-4-EN-2-YL)carbamate typically involves the reaction of benzyl chloroformate with 2-methylpent-4-en-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-methylpent-4-EN-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Benzyl (2-methylpent-4-EN-2-YL)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (2-methylpent-4-EN-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme activity .
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2-methylpent-4-en-2-yl group.
Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl group.
Ethyl carbamate: Another simple carbamate with an ethyl group.
Uniqueness: Benzyl (2-methylpent-4-EN-2-YL)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2-methylpent-4-en-2-yl group enhances its reactivity and potential biological activities compared to simpler carbamates .
Biological Activity
Benzyl (2-methylpent-4-en-2-yl)carbamate is a carbamate compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Benzyl Group : Contributes to the lipophilicity and potential binding interactions with biological targets.
- Carbamate Moiety : Known for its role in enzyme inhibition and interaction with biological systems.
- 2-Methylpent-4-en-2-yl Substituent : Provides unique reactivity and may influence biological activity.
This compound's unique structure may enhance its reactivity and biological activity compared to other carbamates, making it a candidate for further investigation in pharmacological studies .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar carbamates have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. For instance, studies have indicated that certain carbamate derivatives exhibit potent inhibitory effects on these enzymes, which could be relevant for developing treatments for neurodegenerative diseases .
- Cellular Proliferation Modulation : Research into related compounds suggests that carbamates can influence cellular pathways involved in proliferation and apoptosis, potentially making them useful in cancer therapy .
- Antimicrobial Activity : Some studies indicate that carbamate derivatives possess antimicrobial properties, suggesting potential applications in treating infections .
In Vitro Studies
Recent studies have explored the biological activity of this compound through various in vitro assays:
- Enzyme Inhibition Assays : The compound showed promising results in inhibiting AChE and BChE, with IC50 values comparable to established inhibitors. These findings suggest that this compound may be effective in modulating cholinergic signaling pathways .
Cytotoxicity and Selectivity
Cytotoxicity assays conducted on HepG2 liver cancer cells revealed moderate cytotoxic effects, indicating a potential therapeutic window for further development. Selectivity indexes calculated from these assays suggest that while the compound exhibits some cytotoxicity, it may selectively target certain cell types over others, which is crucial for minimizing side effects in therapeutic applications .
Case Studies
- Case Study on Neuroprotection : A study examining the neuroprotective effects of related carbamates found that they could enhance neuronal survival under stress conditions by modulating AChE activity. This suggests that benzyl (2-methylpent-4-en-2-yloxy)carbamate might similarly protect neurons from degeneration .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties of carbamates indicated that certain derivatives could inhibit bacterial growth effectively. Benzyl (2-methylpent-4-en-2-yloxy)carbamate's structural features may contribute to similar effects against pathogenic microorganisms .
Data Summary
Property | Value/Description |
---|---|
Chemical Formula | C13H17NO2 |
Molecular Weight | 219.29 g/mol |
AChE Inhibition IC50 | Comparable to established inhibitors |
BChE Inhibition IC50 | Comparable to established inhibitors |
Cytotoxicity in HepG2 Cells | Moderate with favorable selectivity |
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
benzyl N-(2-methylpent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C14H19NO2/c1-4-10-14(2,3)15-13(16)17-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,15,16) |
InChI Key |
BDGPDNODQBAFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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